![molecular formula C10H20OSi B070595 4-(Triethylsilyl)-3-butyn-1-ol CAS No. 160194-29-6](/img/structure/B70595.png)
4-(Triethylsilyl)-3-butyn-1-ol
Overview
Description
4-(Triethylsilyl)-3-butyn-1-ol is an organosilicon compound characterized by the presence of a triethylsilyl group attached to a butyn-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Triethylsilyl)-3-butyn-1-ol typically involves the reaction of 3-butyn-1-ol with triethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-butyn-1-ol is replaced by the triethylsilyl group. The reaction conditions generally include:
- Solvent: Anhydrous tetrahydrofuran or dichloromethane
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Use of larger reaction vessels
- Continuous monitoring of reaction parameters
- Efficient purification techniques such as distillation or chromatography to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
4-(Triethylsilyl)-3-butyn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The triethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate or potassium permanganate.
Reduction: Catalysts like palladium on carbon or Lindlar’s catalyst.
Substitution: Reagents like tetrabutylammonium fluoride or other fluoride sources.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted butyn-1-ol derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H20OSi
- Molecular Weight : Approximately 188.35 g/mol
- Physical State : Clear to light yellow liquid
- Stability : Stable under normal conditions but flammable; should be handled with care.
The compound features a triethylsilyl group attached to a butyn-1-ol backbone, which provides unique reactivity patterns useful in synthetic chemistry.
Synthetic Routes
The synthesis of 4-(Triethylsilyl)-3-butyn-1-ol typically involves the following steps:
- Starting Materials : 3-butyn-1-ol and triethylsilyl chloride.
- Reagents : A base such as triethylamine is used to facilitate the reaction.
- Solvents : Anhydrous tetrahydrofuran (THF) or dichloromethane is commonly employed.
- Conditions : The reaction is generally carried out at room temperature for several hours to overnight.
Scientific Research Applications
The applications of this compound can be categorized into several key areas:
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It is utilized in the formation of complex molecules through various reactions including:
- Nucleophilic Substitution : The triethylsilyl group acts as a protecting group, allowing selective reactions at other sites within the molecule.
- Formation of Aldehydes and Ketones : Through oxidation processes.
- Reduction Reactions : Leading to the formation of alkenes or alkanes.
Medicinal Chemistry
In medicinal chemistry, this compound is investigated for its potential roles in drug development:
- Precursor for Pharmaceutical Intermediates : It can be transformed into biologically active compounds.
- Asymmetric Synthesis : Research has explored its use in asymmetric reductions, particularly involving whole-cell catalysis with microorganisms like Candida parapsilosis to produce enantiopure compounds such as (S)-4-(trimethylsilyl)-3-butyn-2-ol .
Material Science
In material science, this compound is used:
- As a reagent in the production of advanced materials.
- In polymer chemistry for developing new polymeric materials with specific properties.
Case Studies and Research Findings
Several studies highlight the utility of this compound in various applications:
- Asymmetric Reduction Using Whole Cells :
-
Synthetic Applications in Organic Chemistry :
- The compound has been employed as a key intermediate in synthesizing complex organic molecules, showcasing its versatility in chemical transformations.
-
Comparative Studies with Similar Compounds :
- Comparative analysis with structurally similar compounds (e.g., 4-(Trimethylsilyl)-3-butyn-2-one) illustrates its unique reactivity profile and application potential in synthetic organic chemistry.
Summary Table of Key Applications
Application Area | Description | Key Findings/Examples |
---|---|---|
Organic Synthesis | Building block for complex molecule formation | Used in nucleophilic substitutions and reductions |
Medicinal Chemistry | Precursor for biologically active compounds | Asymmetric synthesis yielding enantiopure products |
Material Science | Reagent for advanced materials production | Utilized in polymer development |
Mechanism of Action
The mechanism of action of 4-(Triethylsilyl)-3-butyn-1-ol involves its reactivity due to the presence of the triethylsilyl group and the butyn-1-ol moiety. The triethylsilyl group acts as a protecting group, allowing selective reactions at other sites of the molecule. The butyn-1-ol moiety provides a reactive site for further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilylacetylene: Similar structure but with a trimethylsilyl group instead of a triethylsilyl group.
Triethylsilane: Contains a triethylsilyl group but lacks the butyn-1-ol moiety.
Trimethylsilyl chloride: Used in similar synthetic applications but with different reactivity.
Uniqueness
4-(Triethylsilyl)-3-butyn-1-ol is unique due to the combination of the triethylsilyl group and the butyn-1-ol moiety, which provides distinct reactivity and versatility in chemical synthesis. This combination allows for selective protection and deprotection strategies, making it a valuable compound in organic chemistry.
Biological Activity
4-(Triethylsilyl)-3-butyn-1-ol (CAS No. 160194-29-6) is a silanol compound that has garnered attention in synthetic organic chemistry and biochemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound features a terminal alkyne group and a triethylsilyl substituent, which enhances its stability and solubility in organic solvents. The presence of the silyl group allows for potential reactivity in various biochemical pathways.
The biological activity of this compound is primarily associated with its role as a substrate in enzymatic reactions. Research indicates that compounds with similar structures can interact with various enzymes, influencing metabolic pathways.
- Enzymatic Interactions : Preliminary studies suggest that this compound may serve as an inhibitor or substrate for specific enzymes involved in metabolic processes. For example, it has been noted to exhibit lower secondary proteolytic contaminant activities compared to other similar compounds, indicating a potential for selective enzymatic interactions .
- Cell Viability and Toxicity : In studies involving Candida parapsilosis, the compound's derivatives were shown to affect cell viability significantly when used in ionic liquid systems. The toxicity levels varied based on the ionic liquid's composition, suggesting that the biological activity of this compound could be influenced by its chemical environment .
Case Studies and Research Findings
A review of available literature provides insights into the biological implications of this compound:
- Study on Asymmetric Reduction : A study demonstrated the efficient asymmetric reduction of related compounds using Candida parapsilosis cells in ionic liquid systems. The results indicated that under optimal conditions, immobilized cells maintained high activity levels, suggesting that similar methodologies could be applied to this compound for biotransformation processes .
- Toxicological Assessments : Toxicity assessments revealed that certain derivatives could induce significant cytotoxic effects on cell lines, underscoring the importance of evaluating the safety profile of compounds like this compound before application in pharmaceuticals or cosmetics .
Data Tables
Properties
IUPAC Name |
4-triethylsilylbut-3-yn-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20OSi/c1-4-12(5-2,6-3)10-8-7-9-11/h11H,4-7,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVVVDUELKMQAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)C#CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375299 | |
Record name | 4-(Triethylsilyl)-3-butyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160194-29-6 | |
Record name | 4-(Triethylsilyl)-3-butyn-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=160194-29-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Triethylsilyl)-3-butyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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